2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione
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Overview
Description
2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a furan ring, which is further connected to an indene-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione typically involves the condensation of 5-phenyl-2-furaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
- 2-[(5-(4-fluorophenyl)-2-furyl)methylene]-1H-indene-1,3(2H)-dione
- 2-[(5-(4-chlorophenyl)-2-furyl)methylene]-1H-indene-1,3(2H)-dione
- 2-[(5-(4-methylphenyl)-2-furyl)methylene]-1H-indene-1,3(2H)-dione
Comparison: Compared to its analogs, 2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione exhibits unique properties due to the presence of the phenyl group. This structural feature can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H12O3 |
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Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-[(5-phenylfuran-2-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H12O3/c21-19-15-8-4-5-9-16(15)20(22)17(19)12-14-10-11-18(23-14)13-6-2-1-3-7-13/h1-12H |
InChI Key |
XWORGCPZACZXOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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